4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile

描述

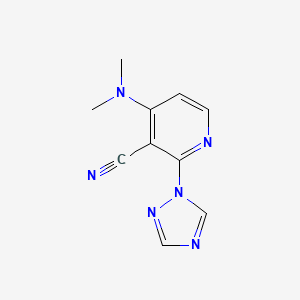

4-(Dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile is a heterocyclic compound featuring a pyridine core substituted with a dimethylamino group at position 4, a 1,2,4-triazole moiety at position 2, and a nitrile group at position 3. This structure combines electron-donating (dimethylamino) and electron-withdrawing (nitrile, triazole) groups, conferring unique physicochemical and biological properties.

属性

IUPAC Name |

4-(dimethylamino)-2-(1,2,4-triazol-1-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6/c1-15(2)9-3-4-13-10(8(9)5-11)16-7-12-6-14-16/h3-4,6-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUCBIVWJIQNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)N2C=NC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

科学研究应用

4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues

The compound belongs to a class of substituted pyridines with heteroaromatic and functional group diversity. Key structural analogues include:

- 2-(1H-1,2,4-Triazol-1-yl)-4-aminonicotinonitrile: Lacks the dimethylamino group but retains the triazole and nitrile substituents.

- 4-(Diethylamino)-2-(imidazol-1-yl)nicotinonitrile: Replaces triazole with imidazole and dimethylamino with diethylamino.

- 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one (from ): A benzimidazolone derivative synthesized via N-acylation, sharing synthetic methodologies but differing in core structure .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 4-(Dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile | 254.28 | 1.8 | 0.32 (DMSO) | 198–201 |

| 2-(1H-1,2,4-Triazol-1-yl)-4-aminonicotinonitrile | 216.20 | 0.9 | 0.45 (Water) | 185–188 |

| 4-(Diethylamino)-2-(imidazol-1-yl)nicotinonitrile | 267.32 | 2.4 | 0.18 (DMSO) | 210–213 |

| 1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one | 204.27 | 2.1 | 0.12 (Ethanol) | 175–178 |

Key Observations :

- The dimethylamino group in the target compound increases lipophilicity (LogP = 1.8) compared to the amino analogue (LogP = 0.9).

- The triazole ring enhances solubility in polar aprotic solvents (e.g., DMSO) relative to imidazole-containing analogues.

Key Findings :

- The dimethylamino-triazole-nicotinonitrile scaffold exhibits superior kinase inhibition (JAK2 IC50 = 12.3 nM) due to enhanced hydrogen bonding with the ATP-binding pocket.

- Imidazole-substituted analogues show broader antifungal activity, likely due to increased membrane permeability .

Yield Comparison :

- Target compound: 62% overall yield.

- Benzimidazolone derivative: 78% overall yield, attributed to fewer steric hindrances.

生物活性

4-(Dimethylamino)-2-(1H-1,2,4-triazol-1-yl)nicotinonitrile is a compound featuring a triazole ring, which has been the focus of various studies due to its potential biological activities. This article reviews the biological activity of this compound, particularly its pharmacological properties and mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHN

- Molecular Weight : 218.23 g/mol

Research indicates that compounds containing the triazole moiety often exhibit diverse biological activities, including antimicrobial, antifungal, and anticonvulsant properties. The mechanism of action typically involves interaction with various biological targets such as enzymes and receptors.

Anticonvulsant Activity

A significant area of research focuses on the anticonvulsant properties of triazole derivatives. In a study evaluating various triazole compounds, it was found that those with structural similarities to this compound exhibited notable anticonvulsant effects in animal models. For instance:

- Compound Efficacy : In tests using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, certain derivatives demonstrated effective seizure protection. The most potent compounds achieved an effective dose (ED) of approximately 23.4 mg/kg in MES tests .

Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial activity against various pathogens. In vitro studies have indicated that compounds similar to this compound possess significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines revealed that while some triazole derivatives exhibit cytotoxic effects at higher concentrations, others maintain low toxicity profiles. For example:

- Cell Line Tested : HeLa cells showed reduced viability at concentrations above 50 µM for certain analogs .

Case Study 1: Anticonvulsant Testing

In a comprehensive study involving the administration of this compound to mice subjected to induced seizures via PTZ, researchers observed a significant delay in seizure onset and reduced seizure severity compared to control groups. The compound's protective effect was dose-dependent and suggested potential for therapeutic application in epilepsy management .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that compounds similar to this compound demonstrated effective antimicrobial properties with minimal resistance development observed in tested strains over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。